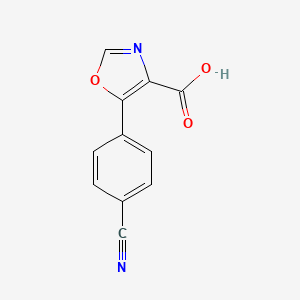

5-(4-Cyanophenyl)-1,3-oxazole-4-carboxylic acid

Description

Overview of 5-(4-Cyanophenyl)-1,3-oxazole-4-carboxylic acid

This compound represents a sophisticated heterocyclic compound characterized by its unique structural arrangement combining multiple functional groups within a single molecular framework. The compound possesses the molecular formula C11H6N2O3 and maintains a molecular weight of 214.18 grams per mole, establishing it as a moderate-sized organic molecule with significant structural complexity. The Chemical Abstracts Service has assigned this compound the registry number 914220-32-9, providing a standardized identification system for researchers and chemical databases worldwide.

The molecular architecture of this compound features a central 1,3-oxazole ring system, which constitutes a five-membered heterocyclic structure containing both oxygen and nitrogen atoms in specific positions. The oxazole core serves as the foundation for two critical substituents: a 4-cyanophenyl group attached at the 5-position and a carboxylic acid functional group positioned at the 4-carbon of the oxazole ring. This particular substitution pattern creates a molecule with distinct electronic properties and reactivity characteristics that distinguish it from other oxazole derivatives.

The structural features of this compound can be systematically analyzed through various chemical representation methods. The International Union of Pure and Applied Chemistry nomenclature provides the systematic name, while structural representations such as Simplified Molecular Input Line Entry System notation and International Chemical Identifier codes facilitate database searches and computational analysis. The compound exhibits specific stereochemical properties that influence its three-dimensional conformation and subsequent chemical behavior.

Table 1: Fundamental Chemical Properties of this compound

Historical context and discovery

The historical development of oxazole chemistry traces its origins to the late nineteenth century, with the first recorded synthesis of an oxazole derivative occurring in the 1800s. The fundamental understanding of oxazole structures gained significant momentum during World War II, when researchers initially believed that penicillin contained an oxazole core structure, leading to intensive investigation of this heterocyclic system. Although penicillin was later determined to contain a different ring system, the research efforts during this period established foundational knowledge about oxazole synthesis and reactivity patterns.

The parent oxazole compound was first successfully synthesized in 1947, marking a pivotal moment in heterocyclic chemistry. This achievement opened new avenues for the development of substituted oxazole derivatives, including compounds with various functional group arrangements. The systematic study of oxazole derivatives expanded throughout the mid-twentieth century, with researchers developing multiple synthetic methodologies for introducing substituents at different positions of the oxazole ring.

The specific compound this compound emerged from later developments in synthetic organic chemistry, as researchers sought to combine the structural features of oxazole rings with other functional groups of synthetic and biological interest. The compound was first catalogued in chemical databases in 2009, with subsequent modifications to its registry information occurring as recently as 2025. This timeline reflects the ongoing research interest in this particular molecular structure and its potential applications.

The evolution of synthetic methodologies for oxazole derivatives has been marked by several key developments, including the Robinson-Gabriel synthesis, the Fischer synthesis, and the Van Leusen reaction. These methodological advances provided researchers with multiple approaches for constructing oxazole rings and introducing various substituents, ultimately enabling the synthesis of complex molecules such as this compound.

Significance in heterocyclic chemistry and related compounds

This compound occupies a significant position within the broader context of heterocyclic chemistry research, particularly in the study of five-membered ring systems containing multiple heteroatoms. Oxazole derivatives as a class have demonstrated remarkable versatility in synthetic applications, serving as both target molecules and synthetic intermediates for more complex structures. The unique electronic properties of the oxazole ring, resulting from the conjugation between oxygen and nitrogen heteroatoms, contribute to the stability and reactivity characteristics that make these compounds valuable in synthetic chemistry.

The compound exemplifies the broader category of 1,3-oxazole derivatives, which have gained extensive attention from medicinal chemists and synthetic organic chemists due to their diverse arrays of chemical structures and potential applications. Research indicates that marine organisms serve as important natural sources of 1,3-oxazole-containing compounds, with over 285 such compounds identified from marine sources, highlighting the biological relevance and structural diversity possible within this chemical class.

The structural features of this compound position it among compounds that demonstrate significant potential for chemical transformations and synthetic elaboration. The presence of both electron-withdrawing cyano and carboxylic acid groups creates opportunities for selective chemical modifications, while the oxazole core provides a stable platform for further synthetic manipulations. Recent advances in synthetic methodology have demonstrated highly efficient approaches for constructing oxazole derivatives directly from readily available starting materials, including carboxylic acids.

Contemporary research in oxazole chemistry has revealed multiple synthetic strategies for accessing 4,5-disubstituted oxazole derivatives, with particular emphasis on methods that proceed through cycloaddition reactions and nucleophilic substitution processes. These methodological developments have enhanced the accessibility of complex oxazole derivatives and expanded the scope of structural modifications possible within this chemical class.

Table 2: Related Oxazole Compounds and Their Structural Relationships

Rationale for academic investigation

The academic investigation of this compound is justified by several compelling scientific rationales that span multiple areas of chemical research. The compound serves as an excellent model system for understanding the electronic and structural properties of multiply-substituted oxazole derivatives, providing insights into how different functional groups influence the reactivity and stability of heterocyclic systems. The presence of both electron-withdrawing groups (cyano and carboxylic acid) attached to the oxazole core creates unique electronic environments that warrant detailed investigation through both experimental and computational approaches.

From a synthetic methodology perspective, this compound represents an important target for developing new synthetic routes to complex heterocyclic structures. Recent research has demonstrated the value of establishing efficient synthetic pathways to oxazole derivatives directly from simple starting materials, with particular emphasis on methods that avoid the use of pre-activated intermediates. The specific substitution pattern present in this compound makes it an ideal candidate for testing new synthetic methodologies and evaluating their scope and limitations.

The structural complexity of this compound also makes it valuable for advancing understanding of structure-activity relationships within oxazole chemistry. The combination of aromatic, heterocyclic, and aliphatic functional groups within a single molecule provides opportunities to study how these different structural elements interact and influence overall molecular properties. Such investigations contribute to the broader goal of predicting and designing molecules with specific desired characteristics.

Furthermore, the compound serves as a representative example of the type of complex heterocyclic structures that are increasingly important in contemporary organic synthesis. The ability to efficiently synthesize and modify such compounds is essential for advancing research in areas ranging from materials science to pharmaceutical chemistry. Academic investigation of this specific compound contributes to the development of general principles and methodologies that can be applied to related structural classes.

Properties

IUPAC Name |

5-(4-cyanophenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O3/c12-5-7-1-3-8(4-2-7)10-9(11(14)15)13-6-16-10/h1-4,6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLFLOCQCZVXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=C(N=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652210 | |

| Record name | 5-(4-Cyanophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914220-32-9 | |

| Record name | 5-(4-Cyanophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization-Based Synthesis of the Oxazole Core

The oxazole ring is typically constructed by cyclization of appropriate precursors such as α-hydroxyketones or α-acylaminoketones. For example, condensation of α-haloketones with amides or related nucleophiles under dehydrating conditions can afford the oxazole ring.

- Example: Condensation of benzohydroxamoyl chloride with β-ketoesters in the presence of triethylamine has been used to synthesize isoxazole and oxazole derivatives, which can be hydrolyzed subsequently to the corresponding carboxylic acids.

Introduction of the 4-Cyanophenyl Group

The 4-cyanophenyl substituent can be introduced either prior to or after oxazole ring formation:

Suzuki–Miyaura Coupling: Palladium-catalyzed cross-coupling of brominated oxazole intermediates with 4-cyanophenylboronic acid derivatives is a common method to install the 4-cyanophenyl group efficiently.

Condensation with 4-Cyanobenzoyl Chloride: Reaction of hydroxylamine derivatives or amidoximes with 4-cyanobenzoyl chloride under reflux conditions in pyridine can yield intermediates that cyclize to oxazole derivatives bearing the 4-cyanophenyl group.

Functional Group Transformation to Carboxylic Acid

The carboxylic acid at the 4-position of the oxazole ring is commonly introduced by:

- Hydrolysis of Esters: Ester intermediates (e.g., ethyl or methyl esters) are hydrolyzed under basic conditions (e.g., sodium hydroxide reflux) followed by acidification to yield the free carboxylic acid.

Representative Synthetic Procedure

A representative multi-step synthesis based on literature analogues involves:

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of 4-cyanobenzoyl chloride from 4-cyanobenzoic acid | Thionyl chloride reflux | High | Used as acylating agent |

| 2 | Condensation of amidoxime or hydroxylamine derivative with 4-cyanobenzoyl chloride in dry pyridine | Reflux 3-5 hours | 44-81 | Formation of oxazole precursor |

| 3 | Cyclization under dehydrating conditions (e.g., using p-toluenesulfonyl chloride and triethylamine) | Room temperature to reflux | Moderate to high | Formation of oxazole ring |

| 4 | Hydrolysis of ester intermediate with 20% NaOH in ethanol | Reflux 7 hours | 80 | Conversion to carboxylic acid |

| 5 | Acidification and recrystallization | Acidification with 2M HCl | - | Purification of final product |

This sequence is adapted from synthetic protocols for oxazole derivatives bearing cyanophenyl substituents and carboxylic acid groups.

Alternative Synthetic Strategies

Palladium-Catalyzed Cross-Coupling: Starting from brominated oxazole esters, Suzuki–Miyaura coupling with 4-cyanophenylboronic acid derivatives followed by ester hydrolysis provides an efficient route to the target acid.

Hydrazide Cyclization: Conversion of methyl esters of cyanobenzoic acid to hydrazides, followed by acylation and cyclization steps, can also yield oxazole carboxylic acids with cyanophenyl substituents.

Summary Table of Preparation Methods

| Method | Key Reagents | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Condensation and Cyclization | 4-Cyanobenzoyl chloride, amidoximes, pyridine | Acylation, cyclization, hydrolysis | Straightforward, moderate to good yields | Requires careful control of conditions |

| Suzuki–Miyaura Coupling | Brominated oxazole esters, 4-cyanophenylboronic acid, Pd catalyst | Cross-coupling, ester hydrolysis | High selectivity, scalable | Requires palladium catalyst, sensitive to impurities |

| Hydrazide Route | Methyl cyanobenzoate, hydrazine hydrate, ethyl-chlorooxoacetate | Hydrazide formation, acylation, cyclization | Access to diverse derivatives | Multi-step, moderate overall yield |

Research Findings and Analytical Data

Yields: Reported yields for intermediate steps range from 44% to 89%, with final hydrolysis steps typically achieving 80% yield or higher.

Purity and Characterization: Final compounds are purified by recrystallization and characterized by melting point, IR spectroscopy (notable bands include carboxylic acid C=O stretch ~1680-1700 cm⁻¹, nitrile C≡N stretch ~2230 cm⁻¹), and NMR spectroscopy confirming the oxazole and aromatic protons.

Reaction Conditions: Reflux in pyridine or ethanol is common, with basic hydrolysis using sodium hydroxide. Cyclization often requires dehydrating agents such as p-toluenesulfonyl chloride.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Cyanophenyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and amines.

Substitution: Generation of various substituted oxazoles and phenyl derivatives.

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its oxazole ring allows for various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be utilized in the synthesis of other heterocyclic compounds that have potential biological activities .

Table 1: Common Reactions Involving 5-(4-Cyanophenyl)-1,3-oxazole-4-carboxylic acid

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Carboxylic acids, ketones |

| Reduction | LiAlH4, H2 | Alcohols, amines |

| Substitution | NaOH, K2CO3 | Substituted oxazoles and phenyl derivatives |

Biological Applications

This compound has been investigated for its potential biological activities. Studies indicate that derivatives of this compound exhibit inhibitory effects on cholinesterase enzymes (AChE and BChE), which are critical targets in treating neurodegenerative diseases .

Case Study: Cholinesterase Inhibition

A study demonstrated that certain derivatives of oxazoles showed selective inhibition of BChE over AChE, suggesting their potential use in developing selective cholinesterase inhibitors for therapeutic purposes .

Medicinal Chemistry

The compound has been explored for its potential as an androgen receptor modulator. Patents have been filed detailing its use in developing compounds that can selectively modulate androgen receptors, which may have implications in treating conditions like prostate cancer .

Table 2: Potential Medicinal Applications

| Application Area | Description |

|---|---|

| Cancer Treatment | Modulation of androgen receptors |

| Neurodegenerative Diseases | Inhibition of cholinesterase enzymes |

| Antimycobacterial Agents | Potential use against mycobacterial infections |

Materials Science Applications

In addition to its biological applications, this compound is utilized in the development of advanced materials. Its unique chemical structure allows it to be incorporated into polymers and other materials that require specific functional properties.

Mechanism of Action

The mechanism by which 5-(4-Cyanophenyl)-1,3-oxazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-cyanophenyl group in the target compound significantly increases the acidity of the carboxylic acid compared to the 4-methoxyphenyl analog, where the methoxy group donates electrons via resonance . This difference impacts solubility and interaction with biological targets (e.g., enzymes or receptors).

- Halogens also influence metabolic stability by resisting oxidative degradation.

Biological Activity

5-(4-Cyanophenyl)-1,3-oxazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the structure-activity relationships (SAR) that underpin its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Techniques such as NMR spectroscopy and mass spectrometry are employed to characterize the compound, confirming its structure and purity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : The compound has been studied for its potential as an antimicrobial agent. Its mechanism often involves interaction with specific enzymes or receptors, modulating biological pathways that lead to antimicrobial effects.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the cyanophenyl group significantly influences its interaction with biological targets. For example:

- Cyanophenyl Substitution : The position and nature of substituents on the phenyl ring can affect binding affinity and selectivity towards specific proteins or enzymes involved in disease mechanisms .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Antitubercular Activity : In a study focused on tuberculosis, derivatives of oxazole compounds were shown to possess significant inhibitory effects against Mycobacterium tuberculosis. The SAR analysis indicated that modifications to the oxazole ring could enhance antitubercular activity .

- Kinase Inhibition : The compound's ability to inhibit specific kinases has been linked to its potential therapeutic applications in cancer treatment. For instance, it was found to exhibit IC50 values in the low micromolar range against certain cancer cell lines, suggesting promising anticancer properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Cyanophenyl)-1,3-oxazole-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves condensation of substituted benzaldehyde derivatives with amino precursors, followed by cyclization. For example, analogous oxazole derivatives are synthesized via palladium- or copper-catalyzed reactions in solvents like DMF or toluene . Optimization includes adjusting catalyst loading (e.g., 0.5–2 mol%), temperature (80–120°C), and reaction time (6–24 hours). Post-synthesis purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) improves purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring structure.

- High-resolution mass spectrometry (HR-MS) for molecular weight validation (e.g., exact mass ±0.01 Da) .

- X-ray crystallography to resolve bonding patterns, as demonstrated for structurally similar oxazole-carboxylic acid derivatives co-crystallized with proteins .

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by:

- Dissolving the compound in buffers (pH 2–12) and incubating at 25°C/40°C for 1–4 weeks.

- Monitoring degradation via HPLC and comparing peak areas. For thermal stability, use TGA/DSC to identify decomposition temperatures (>150°C for similar oxazoles) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data observed across studies involving this compound?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, concentration ranges). Systematic approaches include:

- Replicating assays with standardized protocols (e.g., fixed incubation time, serum-free media).

- Testing a broader concentration range (1–100 μM) to identify biphasic effects, as seen in vasoactivity studies of related oxazoles .

- Validating target engagement using crystallography (e.g., resolving binding modes with JARID1B-like domains) .

Q. How does the substitution pattern on the oxazole ring influence the compound’s enzyme inhibition kinetics?

- Methodological Answer : Replace the 4-cyanophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups and measure IC₅₀ values against target enzymes (e.g., kinases). For example, fluorophenyl analogs show altered binding affinities due to steric/electronic effects . Use surface plasmon resonance (SPR) to quantify binding kinetics (ka/kd) .

Q. What computational methods are suitable for predicting the binding interactions of this compound with histone demethylases?

- Methodological Answer : Employ molecular docking (AutoDock Vina) using crystal structures of JARID1B (PDB: 5FZM) as a template . Validate predictions with molecular dynamics simulations (GROMACS) over 100 ns to assess stability of hydrogen bonds (e.g., between the oxazole carboxylate and Lys-XXX). Compare with mutagenesis data to confirm critical residues .

Q. How can researchers design SAR studies to optimize the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : Synthesize analogs with logP values 1–3 (calculated via ChemDraw) by modifying the cyanophenyl group.

- Solubility : Introduce polar groups (e.g., -OH, -NH₂) to the oxazole core and measure solubility in PBS (pH 7.4).

- Metabolic stability : Incubate compounds with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS. Methyl or fluorine substitutions often reduce CYP450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.